1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a heterocyclic compound that features a thiophene ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of allyl isothiocyanate with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)urea
- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-triazol-2-yl)urea
- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiourea
Comparison: 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both the thiophene and oxadiazole rings, which confer specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-prop-2-enyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-5-11-9(15)12-10-14-13-8(16-10)7-4-3-6-17-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDFHXVXSCOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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